2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound that has garnered attention due to its pharmacological properties, particularly as an inhibitor of soluble epoxide hydrolase. This compound is classified as an acetamide derivative, specifically featuring a piperidine ring, which is a common structural motif in many bioactive molecules.
This compound can be sourced from the reaction of piperidine with acetic anhydride or acetyl chloride, leading to the formation of the acetamide. The hydrochloride form is typically obtained by treating the acetamide with hydrochloric acid. It falls under the category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 2-(Piperidin-4-yl)acetamide hydrochloride generally involves several key steps:
In industrial settings, this synthesis can be scaled up through batch reactions, optimizing conditions for yield and purity. Purification steps such as recrystallization or chromatography are often employed to meet pharmaceutical standards .
The molecular formula for 2-(Piperidin-4-yl)acetamide hydrochloride is . The structure consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
2-(Piperidin-4-yl)acetamide hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution .
The primary mechanism of action for 2-(Piperidin-4-yl)acetamide hydrochloride involves its role as a potent inhibitor of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, this compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), leading to increased levels of these compounds in the body. EETs are known for their anti-inflammatory properties.
The inhibition of sEH by this compound has been linked to various biochemical pathways associated with pain relief and inflammation reduction, making it a candidate for therapeutic applications in managing inflammatory diseases .
2-(Piperidin-4-yl)acetamide hydrochloride exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to confirm its identity and purity .
The primary applications of 2-(Piperidin-4-yl)acetamide hydrochloride lie in pharmacology and medicinal chemistry:
Piperidine derivatives have been integral to pharmaceutical development since the isolation of piperine from black pepper in the 19th century. The piperidine ring's saturated six-membered structure (containing one nitrogen atom) provides exceptional conformational flexibility and hydrogen-bonding capabilities, making it a privileged scaffold in central nervous system (CNS) therapeutics and beyond [4]. The historical trajectory of piperidine-based drug development reveals three evolutionary phases:
Natural Alkaloid Exploration (1820s–1940s): Early medicinal applications centered on naturally occurring piperidine-containing compounds like coniine and piperine. These alkaloids demonstrated bioactivity but had significant toxicity limitations. The structural simplification of these complex molecules initiated the rational design of synthetic piperidine derivatives [4].
Synthetic Opioid Era (1960s–present): The piperidine ring became fundamental to synthetic opioid development, exemplified by meperidine (1939) and later fentanyl (1960). The structural versatility of 4-substituted piperidines enabled precise modulation of opioid receptor affinity and pharmacokinetic properties. This period established structure-activity relationship (SAR) principles critical for modern piperidine chemistry [1] [4].
Targeted Therapeutic Scaffolds (2000s–present): Contemporary drug discovery exploits the 2-(piperidin-4-yl)acetamide motif as a multifunctional building block. The acetamide extension at the 4-position enhances hydrogen-bonding capacity and provides a vector for structural diversification toward diverse biological targets beyond opioid receptors [3].
Table 1: Evolution of Key Piperidine Derivatives in Medicinal Chemistry
Time Period | Representative Compounds | Therapeutic Area | Structural Significance |
---|---|---|---|
Pre-1950 | Piperine, Coniine | Analgesic, Stimulant | Natural alkaloid scaffolds |
1960–2000 | Pethidine, Fentanyl, Loperamide | Opioid analgesia, Antidiarrheal | 4-Acylpiperidine optimization |
Post-2000 | 2-(Piperidin-4-yl)acetamide derivatives | sEH inhibition, CNS disorders, Oncology | Versatile hydrogen-bonding motif |
2-(Piperidin-4-yl)acetamide hydrochloride (molecular formula: C₇H₁₅ClN₂O; molecular weight: 178.66 g/mol) has emerged as a structurally refined scaffold addressing contemporary drug discovery challenges. Its significance manifests in three key areas:
Table 2: sEH Inhibitory Activity of Select 2-(Piperidin-4-yl)acetamide Derivatives
Compound | R-Group | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Key Structural Feature |
---|---|---|---|---|
10c | 4-(3-Carboxypropoxy)phenyl | 0.2 | 0.4 | Carboxylic acid enhances solubility |
10d | 4-(3-Carboxypropoxy)-2-chlorophenyl | 0.8 | 0.9 | Halogenation improves stability |
6c | N-(Isopropylsulfonyl) | 1.5 | 0.5 | Sulfonamide enhances target affinity |
Pharmacokinetic Optimization: Derivatives exhibit improved microsomal stability compared to urea-based sEH inhibitors – a critical advancement addressing previous developmental limitations. Structural modifications such as C-9 halogenation or deuterium incorporation significantly enhance metabolic stability while retaining potency. The scaffold's inherent balance between lipophilicity (cLogP ~1.2) and polar surface area (~49 Ų) facilitates membrane permeability while maintaining aqueous solubility – properties essential for oral bioavailability [3].
Multi-Target Drug Discovery: The scaffold's versatility supports development for diverse targets:
Despite promising applications, several fundamental and applied research challenges require resolution:
Metabolic Stability-Steric Hindrance Trade-off: While fluorination at C-9 (e.g., compound 6c) improves microsomal stability, the molecular basis of this enhancement remains incompletely characterized. Current hypotheses involve reduced cytochrome P450 binding affinity due to steric and electronic effects, but detailed structural studies of inhibitor-CYP complexes are lacking. Furthermore, optimal positioning of stabilizing substituents without compromising target binding affinity requires systematic investigation across enzyme families [3].
Stereochemical Optimization: The impact of piperidine ring puckering and C-4 chirality on target engagement is underexplored. Molecular dynamics simulations suggest that axial versus equatorial positioning of the acetamide moiety significantly influences hydrogen-bonding networks in enzyme binding pockets. Resolution of enantiomeric 2-(piperidin-4-yl)acetamide derivatives and evaluation of their stereospecific pharmacodynamics represent a critical research frontier [2].
Proteome-Wide Selectivity Profiling: Off-target interactions, particularly with opioid receptors, remain a concern due to structural similarities to known piperidine opioids. Comprehensive kinome and GPCR screening data for current derivatives are unavailable. Development of clickable photoaffinity probes based on the core scaffold would enable chemoproteomic studies to map off-target engagement and guide selectivity optimization [1] [5].
Aqueous Solubility Limitations: Despite favorable calculated properties, crystalline hydrochloride salts exhibit variable solubility profiles across physiological pH ranges. The development of stable amorphous dispersions or co-crystals that maintain the pharmacologically active conformation while enhancing dissolution kinetics presents significant formulation challenges. Molecular-level understanding of hydration shell formation around the protonated piperidine nitrogen is needed [2] [3].
Biological Epoxy Fatty Acid Interactions: The precise mechanism by which 2-(piperidin-4-yl)acetamide-based sEH inhibitors stabilize specific epoxy fatty acid regioisomers (e.g., 14,15-EET vs. 8,9-EET) in vivo remains unverified. Isotope-labeled analogs combined with advanced lipidomics could elucidate tissue-specific effects on oxylipin metabolism – essential knowledge for disease-specific therapeutic applications [3].
Table 3: Priority Research Directions for 2-(Piperidin-4-yl)acetamide Hydrochloride Derivatives
Research Priority | Current Challenge | Proposed Approach | Expected Impact |
---|---|---|---|
Metabolic stability enhancement | Rapid microsomal degradation of lead compounds | C-9 deuteration combined with fluorine scanning | Improved oral bioavailability and half-life |
Stereochemical optimization | Uncharacterized 3D conformation at binding sites | Asymmetric synthesis of enantiopure analogs | Enhanced target affinity and selectivity |
Proteome-wide selectivity | Potential off-target activity at opioid receptors | Chemoproteomics using photoreactive probes | Reduced adverse effect liability |
Solubility enhancement | Variable dissolution profiles in physiological media | Co-crystallization with GRAS co-formers | Improved oral absorption consistency |
Mechanism of oxylipin modulation | Unverified stabilization of specific EET regioisomers | Regiospecific LC-MS/MS lipidomics | Disease-specific therapeutic optimization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1